molecular formula C7H6O5S B3009270 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide CAS No. 2228179-60-8

4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide

Cat. No. B3009270
M. Wt: 202.18
InChI Key: VTTXUTRJEGANSL-UHFFFAOYSA-N
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Description

4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide is a chemical compound that serves as a precursor for various synthetic applications. It is particularly relevant in the field of pharmaceuticals and polymer industries due to its potential as a biobased building block. The compound's structure includes a thieno[3,4-b]furan moiety with a carboxylic acid group, which is further oxidized to a dioxide form, indicating the presence of two oxygen atoms in the furan ring.

Synthesis Analysis

The synthesis of derivatives of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide can be achieved through the Diels-Alder reaction, as demonstrated in the study where it reacts with quinones to produce quinone-annelated 2,3-bis(methylene)-7-oxabicyclo[2.2.1]heptanes . These derivatives are promising building blocks for the synthesis of antineoplastic antibiotics, highlighting the compound's significance in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide is characterized by a fused ring system that includes a thieno and a furan ring. The oxidation state of the furan ring is critical for its reactivity, particularly in the formation of Diels-Alder adducts with quinones, which leads to the creation of complex bicyclic structures .

Chemical Reactions Analysis

The compound's reactivity in chemical reactions is exemplified by its participation in the Diels-Alder reaction, which is a powerful tool in organic synthesis for creating cyclic structures. The stereoselective synthesis of quinone-annelated bicyclic compounds from 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide indicates its utility in constructing architecturally complex molecules with potential pharmaceutical applications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide are not detailed in the provided data, furan carboxylic acids, in general, are known for their utility in pharmaceutical and polymer industries. The controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) using a dual-enzyme cascade system demonstrates the versatility and efficiency of producing these compounds. The internal recycling of H2O2 in this process is particularly noteworthy, as it allows for high yields of the desired products, which include furan carboxylic acids like FFCA and FDCA . This showcases the potential of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide and its derivatives in sustainable and efficient synthetic processes.

Scientific Research Applications

Conversion to Polymers and Functional Materials

Furan derivatives, including 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide, are explored for their potential in producing polymers and functional materials from plant biomass. These compounds can serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Recent advances include the synthesis of monomers, polymers, porous carbon materials, and other chemicals from furan derivatives, highlighting their significance in sustainable material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Pyrolysis and Smoke Formation Studies

Research into the pyrolysis of sugars and cellulose has shown that furan derivatives are prominent products, offering insights into smoke formation mechanisms in various applications, including cigarette smoke. Understanding the pyrolysis behavior of these compounds helps in the study of combustion processes and the formation of pollutants (Sanders, Goldsmith, & Seeman, 2003).

Catalytic Conversion for Chemical Production

The catalytic conversion of carbohydrates to furanic derivatives, such as 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide, is a key area of research. Heterogeneous acid-catalysts are studied for their efficiency in converting pentose and hexose carbohydrates to valuable chemicals like furfural and hydroxymethylfurfural, demonstrating the role of these catalysts in biomass valorization (Agirrezabal-Telleria, Gandarias, & Arias, 2014).

Liquid-Liquid Extraction Processes

The recovery and purification of carboxylic acids from aqueous streams through liquid-liquid extraction processes have been evaluated, particularly for dilute streams. This research is pertinent to the separation of waste-derived carboxylic acids, including furan derivatives, from fermentation broths, highlighting the importance of developing cost-effective separation techniques for low-concentration acid streams (Reyhanitash, Brouwer, Kersten, van der Ham, & Schuur, 2018).

Carbon Dioxide Utilization

Studies on carbon dioxide utilization include the conversion of CO2 to valuable chemicals through carboxylation and reduction reactions. Furan derivatives play a role in these processes, demonstrating the potential of using CO2 as a carbon resource for the chemical industry. This research supports the development of sustainable synthetic applications and CO2 fixation strategies (Alper & Orhan, 2017).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S/c8-7(9)4-1-12-6-3-13(10,11)2-5(4)6/h1H,2-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTXUTRJEGANSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)OC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide

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